molecular formula C6H10N2S B14415222 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- CAS No. 86051-78-7

1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-

Cat. No.: B14415222
CAS No.: 86051-78-7
M. Wt: 142.22 g/mol
InChI Key: ALKUAOHBBKTMKP-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is an organic compound belonging to the imidazole family. It is characterized by the presence of a methyl group and a methylthio group attached to the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .

Industrial Production Methods

Industrial production of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- typically follows the same synthetic routes as laboratory methods but on a larger scale. The acid-catalyzed methylation of imidazole by methanol is the primary industrial method due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid agent, it inhibits the synthesis of thyroxine by preventing iodine organification . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which imparts distinct chemical and biological properties

Properties

86051-78-7

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-methyl-2-(methylsulfanylmethyl)imidazole

InChI

InChI=1S/C6H10N2S/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3

InChI Key

ALKUAOHBBKTMKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CSC

Origin of Product

United States

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